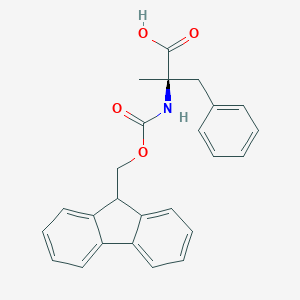

Fmoc-alpha-methyl-D-phenylalanine

Description

Evolution of Non-Natural Amino Acids in Chemical Biology and Medicinal Chemistry Research

The incorporation of non-natural amino acids into peptide chains represents a pivotal strategy in modern drug discovery. nih.gov These synthetic derivatives offer a means to overcome the inherent limitations of natural peptides, such as their susceptibility to enzymatic degradation and poor membrane permeability. researchgate.net By introducing novel functionalities and conformational constraints, researchers can fine-tune the pharmacological profiles of peptide-based drug candidates. researchgate.net The use of unnatural amino acids has led to the development of clinically approved drugs and is a critical tool in optimizing the physicochemical properties of peptides. nih.gov

The field has seen a significant expansion in the variety of available unnatural amino acids, each designed to impart specific characteristics to the resulting peptide. enamine.net These modifications can range from simple alterations, like changes in stereochemistry, to the introduction of complex side chains or backbone modifications. bioascent.com This molecular diversification allows for the exploration of new chemical spaces and the design of molecules with novel biological activities. researchgate.net

Significance of Alpha-Methylation in Peptide and Peptidomimetic Design

Alpha-methylation, the substitution of the α-hydrogen atom of an amino acid with a methyl group, is a particularly impactful modification in peptide design. nih.gov This seemingly minor alteration has profound consequences on the conformational freedom of the peptide backbone. The presence of the additional methyl group sterically hinders rotation around the phi (Φ) and psi (Ψ) dihedral angles, thereby predisposing the peptide to adopt specific secondary structures, most notably helical and extended β-sheet conformations. nih.govacs.org

This conformational restriction is highly desirable for several reasons. Firstly, it can stabilize a bioactive conformation, leading to enhanced binding affinity for a biological target. rsc.org Secondly, the alpha-methyl group provides steric shielding, making the adjacent peptide bond more resistant to cleavage by proteases. nih.govenamine.net This increased proteolytic stability is a crucial factor in improving the in vivo half-life of peptide-based therapeutics. nih.gov The incorporation of α-methylated amino acids has been shown to improve cholesterol efflux capacity and resistance to proteolysis in apolipoprotein A-I mimetic peptides. nih.gov

Overview of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Amino Acid Protection Strategies

The synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), relies heavily on the use of protecting groups to prevent unwanted side reactions at the N-terminus of the amino acid. altabioscience.com The fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino and Han, has become a cornerstone of modern SPPS due to its base-lability. altabioscience.comnih.gov This allows for its removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent, while acid-labile side-chain protecting groups remain intact. peptide.comseplite.com

This "orthogonal" protection strategy offers significant advantages, including milder reaction conditions compared to the older Boc/Bzl strategy, which requires harsh acidic conditions for deprotection. nih.govseplite.com The Fmoc group's strong UV absorbance also facilitates real-time monitoring of the deprotection step, allowing for precise control over the synthesis process. seplite.com The widespread adoption of Fmoc chemistry has been instrumental in the efficient and high-yield synthesis of complex and modified peptides, including those containing alpha-methylated amino acids. altabioscience.com

Properties and Synthesis of Fmoc-alpha-methyl-D-phenylalanine

This compound is a derivative of the non-proteinogenic amino acid alpha-methyl-D-phenylalanine. chemimpex.com It is a white to off-white solid with the molecular formula C₂₅H₂₃NO₄ and a molecular weight of 401.45 g/mol . scbt.com The presence of the Fmoc protecting group makes it a key building block in solid-phase peptide synthesis. chemimpex.com

The synthesis of this compound typically involves the protection of the amino group of alpha-methyl-D-phenylalanine with Fmoc-Cl or Fmoc-OSu under basic conditions. The quality and purity of the resulting Fmoc-amino acid are crucial for the successful synthesis of the target peptide, as impurities can be incorporated into the growing peptide chain. nih.gov

Applications in Peptide Synthesis and Drug Discovery

The unique properties of this compound make it a valuable tool in the synthesis of peptides with tailored characteristics. Its incorporation into a peptide sequence can induce specific conformational biases and enhance resistance to enzymatic degradation. enamine.netiris-biotech.de

In the context of drug discovery, this compound is utilized in the development of peptide-based therapeutics. chemimpex.com By strategically placing alpha-methyl-D-phenylalanine within a peptide sequence, researchers can modulate its structure-activity relationship, potentially leading to improved potency and pharmacokinetic properties. The D-configuration of the amino acid can further contribute to proteolytic stability, as proteases typically recognize L-amino acids.

Research Findings

Recent research has highlighted the influence of α-methylated amino acids on the self-assembly of Fmoc-dipeptides. A study on Fmoc-dipeptides containing α-methyl-L-phenylalanine demonstrated that the position and number of methyl groups significantly impact the morphology of the resulting supramolecular nanostructures and their ability to form hydrogels. researchgate.net Another study utilized α-methylation to control the assembly of a β-hairpin peptide, enabling the crystallographic observation of its oligomeric structures. acs.org These findings underscore the profound effect of α-methylation on the conformational and self-assembling properties of peptides.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBKBAAOPOXFSK-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Alpha Methyl D Phenylalanine and Its Incorporation

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for the artificial production of peptides. The Fmoc/t-Bu (tert-butyl) strategy is a common approach within SPPS, where the N-terminal α-amino group of the amino acid is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups. scielo.org.mxpeptide.com This orthogonal protection scheme allows for selective deprotection, which is crucial for the stepwise assembly of the peptide chain on a solid support. peptide.com

Role of Fmoc-alpha-methyl-D-phenylalanine as a Key Building Block

This compound serves as a fundamental building block in the SPPS of peptides. chemimpex.com The presence of the α-methyl group introduces conformational constraints into the peptide backbone, which can be instrumental in designing peptides with specific secondary structures and enhanced biological activity. This modification can also increase the peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability, which are critical properties for peptide-based drugs. chemimpex.com

Optimization of Amino Acid Coupling Conditions in SPPS

The efficiency of the coupling reaction is paramount for the successful synthesis of long or complex peptides. Several factors can influence the outcome of the coupling step, including the sequence of the peptide, the length of the peptide chain, and steric hindrance from bulky protecting groups. scielo.org.mx For sterically hindered amino acids like this compound, the choice of coupling reagents and conditions is critical to ensure complete and efficient reaction.

Studies have shown that for challenging couplings, including those involving sterically hindered or racemization-prone amino acids like Phenylglycine, the selection of the coupling reagent and base is crucial. researchgate.net For instance, the use of coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) has been shown to minimize racemization. researchgate.net

Compatibility with Diverse Coupling Reagents and Additives

This compound is compatible with a variety of coupling reagents commonly used in SPPS. chemimpex.com These reagents are designed to activate the carboxylic acid group of the incoming amino acid to facilitate the formation of the peptide bond.

Common Coupling Reagents Used in SPPS:

| Reagent | Full Name |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| TBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| DIPCDI | N,N'-Diisopropylcarbodiimide |

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 7-aza-1-hydroxybenzotriazole (HOAt), are often used in conjunction with coupling reagents to improve reaction rates and suppress side reactions, including racemization. nih.gov The choice of the specific combination of coupling reagent and additive can be optimized to achieve the best results for the incorporation of this compound.

Strategies for Fmoc-Deprotection and Mitigation of Side Reactions

The removal of the Fmoc protecting group is a critical step in each cycle of SPPS. peptide.com This is typically achieved by treating the peptide-resin with a solution of a secondary amine base, most commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). scielo.org.mxresearchgate.net The mechanism involves the abstraction of the acidic proton on the fluorenyl ring, leading to β-elimination and the release of the free amine along with dibenzofulvene (DBF). peptide.com

DBF is a reactive species that can undergo side reactions with the newly deprotected amine. To prevent this, the base used for deprotection also acts as a scavenger, forming an adduct with DBF. scielo.org.mxpeptide.com While piperidine is the most common reagent, alternatives like 4-methylpiperidine (B120128) have been investigated and found to be effective deprotecting agents. scielo.org.mx

For some sensitive peptide sequences or modifications, standard Fmoc deprotection conditions can lead to side reactions. In such cases, alternative deprotection strategies might be employed. Research has explored various methods for Fmoc removal, including the use of different bases and solvent systems to optimize the deprotection step and minimize unwanted side reactions. rsc.orgresearchgate.net

Solution-Phase Synthetic Approaches

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for specific synthetic challenges. acs.orgekb.eg In solution-phase peptide synthesis, the reactions are carried out in a homogeneous solution, and the intermediates are isolated and purified after each step. ekb.eg

The synthesis of dipeptides in solution has been achieved using reagents like titanium tetrachloride (TiCl4) as a condensing agent. mdpi.com This method has been shown to be effective for coupling N-Fmoc protected amino acids with amino acid methyl esters in pyridine, with microwave irradiation sometimes used to accelerate the reaction. mdpi.com Such approaches could be applied to the synthesis of peptides containing this compound. Furthermore, methods for the preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters in solution have been developed, which could be adapted for the synthesis of derivatives of alpha-methyl-D-phenylalanine. nih.gov

Enantioselective Synthesis of Alpha-Methyl-D-Phenylalanine and Its Derivatives

The stereochemistry of amino acids is crucial for the biological activity of peptides. Therefore, the enantioselective synthesis of the precursor, alpha-methyl-D-phenylalanine, is of significant importance. Various strategies have been developed for the asymmetric synthesis of α-alkylated amino acids.

One approach involves the stereoselective alkylation of a homochiral glycine (B1666218) enolate synthon. acs.org Another method utilizes the asymmetric conjugate addition of arylboronic acids to dehydroalanine (B155165) derivatives, catalyzed by a chiral rhodium complex, which proceeds through a conjugate addition and enantioselective protonation cascade. researchgate.net Additionally, stereospecific synthesis of α-methylated amino acids has been achieved using chiral imidazolidinone intermediates. researchgate.net These methods allow for the preparation of enantiomerically pure α-methyl amino acids, which can then be protected with the Fmoc group for use in peptide synthesis. The synthesis of optically active alpha-methyl-phenylalanine derivatives has also been described through the resolution of a corresponding α-halo acid precursor followed by amination. google.com

Considerations for Scalability and High-Purity Synthesis in Research

The transition from a small-scale laboratory synthesis to a larger, more scalable process for producing this compound introduces significant practical challenges related to cost, efficiency, and purity.

Scalability: The multi-step synthesis of α,α-disubstituted amino acids is often low-yielding and requires expensive reagents, chiral auxiliaries, or catalysts, which can make scaling up cost-prohibitive. researchgate.netgatech.edu The purification of intermediates and the final product frequently relies on column chromatography, a technique that is difficult and resource-intensive to perform on a large scale. acs.org Furthermore, some of the highly reactive coupling reagents used to incorporate these amino acids, particularly those based on benzotriazole (B28993) (like HATU or HOBt), are known to have explosive properties, posing a significant safety risk for large-scale operations. acs.org

High-Purity Synthesis: Achieving high chemical and enantiomeric purity is paramount for peptide synthesis. The presence of impurities, such as diastereomers or deletion sequences (peptides missing an amino acid), can complicate purification and compromise the biological activity of the final peptide. iris-biotech.de Key considerations for ensuring high purity include:

Enantiomeric Purity: The initial synthesis must produce the D-enantiomer with very high enantiomeric excess, as separating enantiomers at a later stage is difficult.

Minimizing Side Reactions: During SPPS, side reactions must be minimized. The choice of coupling reagent is critical; while stronger reagents are needed, they can also promote side reactions if not used under optimized conditions. mdpi.com Racemization of the activated amino acid is a potential side reaction, although the quaternary nature of the alpha-carbon in α-methyl-D-phenylalanine inherently prevents epimerization at this position during coupling.

Purification and Analysis: The final Fmoc-protected amino acid must be rigorously purified. Crystallization is a preferred method for large-scale purification as it can be more efficient than chromatography. google.com High-Performance Liquid Chromatography (HPLC), often using a chiral stationary phase, is the standard analytical technique to confirm both chemical and enantiomeric purity. nih.govgoogle.com

Interactive Table 2: Challenges in High-Purity Synthesis and Scalability

| Challenge | Description | Mitigation Strategies |

|---|---|---|

| Steric Hindrance | The α-methyl group slows coupling reactions, leading to incomplete reactions and potential for deletion sequences in peptides. researchgate.net | Use of high-activity coupling reagents (e.g., HATU), longer reaction times, or double coupling. researchgate.net |

| Cost of Synthesis | Reagents and catalysts for asymmetric synthesis are often expensive, limiting large-scale production. gatech.edu | Development of more efficient catalytic routes; process optimization to improve yields. |

| Purification | Chromatographic purification is not ideal for large quantities; crystallization can be difficult. acs.orggoogle.com | Development of robust crystallization protocols; exploring alternative purification techniques. google.com |

| Reagent Safety | Some powerful coupling reagents (e.g., benzotriazole-based) pose explosion hazards on a large scale. acs.org | Use of safer, non-explosive alternatives like carbodiimides with OxymaPure. |

Recent research focuses on developing more sustainable and scalable synthetic methods, including the use of greener solvents and more efficient catalytic systems to address these challenges. acs.orggatech.edu

Conformational and Stereochemical Investigations

Influence of Alpha-Methyl Substitution on Peptide Secondary Structure

The replacement of the α-hydrogen with a methyl group in an amino acid residue, as in Fmoc-alpha-methyl-D-phenylalanine, introduces significant steric constraints that profoundly influence the conformational freedom of the peptide backbone. This substitution restricts the possible values of the Ramachandran dihedral angles (φ and ψ), thereby guiding the peptide to adopt specific secondary structures.

Research into α,α-dialkylated amino acids has shown they are potent inducers of helical and β-turn conformations. nih.govnih.gov The steric hindrance caused by the geminal methyl group limits the accessible conformational space, favoring the formation of ordered structures like α-helices or 3₁₀-helices. nih.gov Specifically, the α-methyl group restricts the peptide bond's flexibility, promoting the hydrogen bonding patterns necessary for stabilizing these helical structures. nih.gov In the context of β-sheet structures, the impact is more complex. While some α,α-dialkylated residues can act as "β-breakers," disrupting β-sheet formation, others with increased steric bulk beyond a methyl group may shift the conformational equilibrium to favor sheet structures under certain conditions. nih.gov The incorporation of Cα-methyl-phenylalanine has been demonstrated to be a stronger promoter of β-turns and helices compared to its unmethylated phenylalanine counterpart. nih.gov This conformational rigidity is a valuable tool in peptide design, used to stabilize desired secondary structures and enhance biological activity and resistance to proteolytic degradation. nih.gov

Stereochemical Integrity and Racemization Studies During Synthesis

Maintaining the stereochemical purity of chiral amino acids is paramount during peptide synthesis, as epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. researchgate.netnih.gov The synthesis process, particularly the activation and coupling steps in Fmoc-SPPS, poses inherent risks to the chiral integrity of the amino acid residues.

Epimerization in peptide synthesis is the change in configuration at the α-carbon of an amino acid residue. This side reaction is a significant concern in Fmoc-SPPS, especially during the carboxyl group activation step. researchgate.netpeptide.com The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The activation of the N-protected amino acid's carboxyl group, in the presence of a base, can lead to the formation of this planar, achiral intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-isomers (racemization). peptide.comnih.gov

Several factors influence the rate of epimerization:

Bases : The presence of tertiary amines, such as N,N-diisopropylethylamine (DIPEA), used as proton scavengers during coupling, is a major contributor. Stronger bases and longer exposure times increase the risk of α-proton abstraction and subsequent racemization. nih.govluxembourg-bio.com

Coupling Reagents : Highly efficient phosphonium (B103445) and uronium salt-based coupling reagents (e.g., HBTU, HATU, PyBOP) can accelerate the rate of both peptide bond formation and the undesirable oxazolone (B7731731) formation, increasing the potential for racemization, particularly for sensitive amino acids. luxembourg-bio.comnih.gov

Temperature : Elevated temperatures, often employed in microwave-assisted SPPS to speed up reactions, can significantly increase the rate of epimerization. nih.govnih.gov

Amino Acid Side Chains : Certain amino acids, such as histidine and cysteine, are particularly prone to racemization under standard SPPS conditions. peptide.comnih.gov While α-methylated amino acids are generally considered resistant to racemization due to the absence of an α-proton to abstract, the activation step remains a critical point where side reactions can occur. The crucial step for racemization has been identified as the base-catalyzed coupling of the Fmoc-amino acid. luxembourg-bio.com

To preserve the stereochemical integrity of this compound and other chiral amino acids during SPPS, several strategies have been developed to suppress epimerization.

Choice of Base : Replacing strong, sterically hindered bases like DIPEA with weaker bases can significantly reduce racemization. Bases with enhanced steric shielding and lower pKa values, such as N-methylmorpholine (NMM) or symmetrical collidine, have been shown to minimize epimerization. luxembourg-bio.comnih.govbachem.com

Coupling Reagent and Additives : Carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC), especially when used in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure), are effective. peptide.combachem.com These additives work by forming active esters that are more reactive towards the amine than towards oxazolone formation. Certain third-generation uronium reagents like COMU have also shown superior performance in reducing racemization compared to older reagents like HBTU. luxembourg-bio.com

Temperature Control : In microwave-assisted SPPS, lowering the coupling temperature can effectively limit the extent of racemization for sensitive residues. nih.gov

Pre-activation Time : Minimizing the time the amino acid exists in its activated state before coupling can reduce the opportunity for racemization. For some highly susceptible amino acids, avoiding pre-activation altogether is recommended. nih.gov

The following table, adapted from studies on phenylglycine, illustrates the significant impact of base and activator choice on stereochemical purity. luxembourg-bio.com

| Coupling Activator | Base | Diastereomeric Purity (%) |

| HATU | DIPEA | 78 |

| HATU | NMM | 88 |

| HATU | TMP | 93 |

| HBTU | DIPEA | 76 |

| PyBOP | DIPEA | 77 |

| COMU | DIPEA | 92 |

| DEPBT | DIPEA | 87 |

Methods for Absolute Configuration Determination of Chiral Amino Acids

Verifying the absolute configuration of a chiral amino acid is crucial for quality control and research. Several analytical methods are employed for this purpose, often involving the creation of diastereomers that can be distinguished by spectroscopic or chromatographic techniques.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is a powerful tool for this analysis. Methods often involve using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Derivatization Methods : The chiral amino acid is covalently bonded to a chiral reagent, such as Mosher's acid ((R)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or (R)-O-aryllactic acids (ROAL), to form a pair of diastereomers. acs.org These diastereomers exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for configurational assignment.

Solvation Methods : Non-covalent methods use CSAs that form transient diastereomeric complexes with the amino acid derivative. mdpi.com These complexes result in distinguishable NMR signals for the two enantiomers, enabling the determination of absolute configuration without covalent modification. mdpi.com

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is widely used.

Chiral Derivatization : The amino acid is derivatized with a chiral reagent, such as Marfey's reagent (N-α-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), to produce diastereomers that can be separated on a standard reverse-phase HPLC column. mdpi.com

Chiral Stationary Phases : Alternatively, the underivatized or simply protected (e.g., Fmoc) amino acid can be separated into its enantiomers directly on an HPLC column that has a chiral stationary phase. cat-online.com

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light. Complexes of chiral amino acids with certain metal ions can produce characteristic CD curves, where enantiomers give mirror-image spectra, allowing for the assignment of absolute configuration. acs.org

Diastereomeric Purity Assessment in Fmoc-Protected Compounds

For compounds with a single chiral center like this compound, assessing enantiomeric purity is the primary concern. The presence of the L-enantiomer is the main stereochemical impurity. For peptides containing multiple chiral centers, the analysis expands to diastereomeric purity. The quality of the starting Fmoc-amino acid building blocks is critical, as even small enantiomeric impurities can accumulate and significantly impact the purity of the final peptide. merckmillipore.com

The primary methods for assessing the enantiomeric or diastereomeric purity of Fmoc-protected amino acids are:

Chiral HPLC : This is a direct and common method. The Fmoc-protected compound is analyzed on an HPLC system equipped with a chiral column. The chiral stationary phase allows for the separation of the D- and L-enantiomers, which can then be quantified. The Fmoc group itself serves as a useful chromophore for UV detection. cat-online.com

Gas Chromatography (GC) : This method requires the amino acid to be deprotected and derivatized to make it volatile. The resulting derivatives are then separated on a chiral GC column. This technique is highly sensitive and can accurately quantify very low levels of the undesired enantiomer. cat-online.commerckmillipore.com

¹⁹F NMR Spectroscopy : For specialized applications, derivatization with a fluorine-containing chiral agent can be used. The resulting diastereomers can be clearly resolved and quantified using ¹⁹F NMR spectroscopy, which offers a wide chemical shift range and low background noise. rsc.org

High-quality Fmoc-amino acids used for pharmaceutical-grade peptide synthesis are subject to stringent purity specifications, as outlined in the table below. merckmillipore.com

| Purity Parameter | Specification | Method |

| HPLC Purity | ≥ 99.0% | Reverse-Phase HPLC |

| Enantiomeric Purity | ≥ 99.8% | Chiral HPLC or GC |

| Free Amino Acid Content | ≤ 0.2% | GC-based assay |

| Dipeptide Impurities | ≤ 0.1% | HPLC |

Applications in Advanced Peptide and Protein Engineering Research

Design and Synthesis of Conformationally Constrained Peptidomimetics

This steric hindrance helps to stabilize desired folded structures, which is crucial for mimicking the bioactive conformation of a natural peptide. upc.edumdpi.com For instance, α-methylated amino acids are known to be potent helix-forming residues. nih.govresearchgate.net Research has shown that the strategic placement of an α-methyl group can significantly influence the morphology of supramolecular nanostructures formed by self-assembling peptide derivatives. researchgate.net

Furthermore, the D-configuration of the amino acid can be used to introduce specific turns or altered helical structures, contributing to the design of peptides with novel topologies. ptfarm.pl By replacing standard amino acids with these constrained analogues, scientists can design peptidomimetics with improved potency and selectivity for their biological targets, as the rigid structure can lead to a more favorable binding interaction. upc.edumdpi.com A study on human relaxin-3 (H3 relaxin) demonstrated that incorporating α-methyl-l-phenylalanine (the L-isomer) could be used in a noncovalent stapling strategy to create a remarkably stable and biologically active α-helical mimetic. researchgate.net

Enhancement of Metabolic Stability in Bioactive Peptides

A major hurdle in the development of therapeutic peptides is their rapid degradation by proteases in the body. The incorporation of Fmoc-alpha-methyl-D-phenylalanine is a highly effective strategy to enhance the metabolic stability of bioactive peptides. biosynth.combiosyn.com The methyl group on the α-carbon sterically hinders the approach of proteolytic enzymes, which typically recognize and cleave peptide bonds adjacent to natural L-amino acids. enamine.netbiosynth.comgoogle.com This modification makes the peptide bond resistant to enzymatic hydrolysis, thereby increasing the peptide's half-life in biological systems. biosynth.combiosyn.comresearchgate.netd-nb.info

Numerous studies have confirmed the increased proteolytic resistance of peptides containing α-methylated amino acids. nih.govahajournals.orgnih.gov For example, the substitution of Phenylalanine⁵ with α-methyl-L-phenylalanine in bradykinin (B550075) B1 receptor antagonists resulted in molecules that were resistant to degradation by key metabolic enzymes such as angiotensin-converting enzyme (ACE) and human plasma aminopeptidases. ahajournals.orgnih.govahajournals.org This resistance to degradation is a critical factor in prolonging the in vivo activity of peptide-based drugs. ahajournals.org The combination of the α-methyl group and the D-configuration provides a dual layer of protection, as proteases are stereospecific for L-amino acids. ptfarm.pl This makes peptides containing α-methyl-D-phenylalanine particularly robust.

| Peptide/Antagonist | Modification | Antagonistic Potency (pA₂) Human B1 Receptor | Resistance to Degradation |

| R 715 | AcLys-[d-βNal⁷,Ile⁸]desArg⁹BK | - | Sensitive to ACE |

| R 892 | AcLys-[(αMe)Phe⁵,d-βNal⁷,Ile⁸]desArg⁹BK | 8.8 | Resistant to ACE and human plasma aminopeptidases |

| R 914 | AcLys-Lys-[(αMe)Phe⁵,d-βNal⁷,Ile⁸]desArg⁹BK | 8.7 | Resistant to ACE and human plasma aminopeptidases |

This table presents data on bradykinin B1 receptor antagonists, showing how the incorporation of α-methyl-phenylalanine enhances both potency and metabolic stability. Data sourced from a 1999 study on kinin B1 receptor antagonists. ahajournals.orgnih.gov

Site-Specific Incorporation of Unnatural Amino Acids in Protein Engineering

The Fmoc protecting group on this compound makes it ideally suited for use in automated solid-phase peptide synthesis (SPPS), allowing for its precise, site-specific incorporation into a growing peptide chain. chemimpex.comchemimpex.com In the broader context of protein engineering, the introduction of unnatural amino acids (UAAs) like α-methyl-D-phenylalanine at specific positions can create proteins with novel properties.

Modern protein engineering techniques, such as those using engineered tRNA synthetase systems and ribosomal machinery, enable the insertion of UAAs into proteins in response to reprogrammed codons. nih.gov While the ribosomal incorporation of α-methylated amino acids can be challenging, methods are being developed to improve its efficiency. acs.org The primary method for incorporating this compound remains chemical synthesis (SPPS). google.com

This site-specific incorporation allows researchers to strategically modify a protein's structure and function. For example, introducing this UAA into a region susceptible to proteolysis can confer stability without altering the entire protein's structure. google.com Furthermore, positron emission tomography (PET) imaging studies have utilized ¹⁸F-labeled α-methyl-phenylalanine derivatives, which are specifically taken up by the L-type amino acid transporter 1 (LAT1) that is often overexpressed in tumors. nih.gov This highlights a potential application for targeting engineered proteins containing this UAA to specific tissues or cells.

Functional Modification of Proteins and Peptides through Incorporation

Incorporating this compound can lead to significant functional modifications of peptides and proteins. chemimpex.comchemimpex.com By enforcing a specific conformation, this amino acid can enhance a peptide's binding affinity and selectivity for its target receptor. ptfarm.plbiosyn.com

A compelling example is the modification of Apolipoprotein A-I (ApoA-I) mimetic peptides. Research showed that incorporating α-methylated amino acids into these peptides increased their α-helicity. nih.gov This structural enhancement directly resulted in improved cholesterol efflux capacity, a key function of ApoA-I mimetics. nih.gov Similarly, the introduction of α-methyl-l-phenylalanine into bradykinin B1 receptor antagonists not only increased their stability but also enhanced their antagonistic potency by up to twofold. ahajournals.orgnih.gov

The functional consequences of incorporating this UAA can be diverse, ranging from altering catalytic activity in enzymes to changing the agonist/antagonist profile of a signaling peptide. biosyn.com By providing both steric bulk and a fixed stereochemistry, α-methyl-D-phenylalanine serves as a powerful tool for fine-tuning the biological activity of engineered proteins and peptides. mdpi.comnih.gov

Strategies for Bioconjugation Utilizing this compound Derivatives

Bioconjugation, the process of linking biomolecules to other moieties like drugs, imaging agents, or polymers, is a critical technology in drug delivery and diagnostics. chemimpex.comchemimpex.com Derivatives of this compound can be designed to facilitate these conjugation strategies.

While the parent compound itself is primarily a building block, it can be further functionalized to include reactive groups suitable for bioconjugation. For example, research into other non-natural phenylalanine derivatives has involved the introduction of photo-crosslinkable groups or fluorescent tags, which are used to study protein-protein interactions. A general approach has been developed for synthesizing α-methyl non-natural amino acids that contain an alkyl halide tail. acs.org This reactive handle can be converted to an organozinc reagent and subsequently used in cross-coupling reactions to attach a wide array of chemical groups, making it a versatile platform for creating custom derivatives for conjugation. acs.org

Such strategies could be applied to α-methyl-D-phenylalanine to create versions with bio-orthogonal handles (e.g., azides or alkynes for "click chemistry"). These derivatives, once incorporated into a peptide or protein, would allow for the site-specific attachment of other molecules, such as polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic profiles, or cytotoxic drugs to create targeted antibody-drug conjugates. biosynth.com

Contribution to Drug Discovery and Medicinal Chemistry

Development of Novel Therapeutic Peptides and Small Molecule Modulators

Fmoc-alpha-methyl-D-phenylalanine is a versatile amino acid derivative extensively used in peptide synthesis and drug development. chemimpex.comchemimpex.com The fluorenylmethoxycarbonyl (Fmoc) group is crucial for solid-phase peptide synthesis (SPPS), acting as a temporary protecting group for the amine function that can be removed under mild basic conditions, allowing for the sequential addition of other amino acids to build complex peptide chains. chemimpex.comcymitquimica.com The incorporation of this non-canonical amino acid into peptide sequences is a key strategy for creating novel therapeutic peptides and peptidomimetics. chemimpex.comkennesaw.edu

The unique structure of alpha-methyl-D-phenylalanine allows it to mimic natural amino acids while imparting enhanced characteristics to the peptide. chemimpex.com This makes it a preferred choice for professionals aiming to create complex peptides with high purity and yield, which is essential for developing peptide-based therapeutics where precise sequences are critical for biological activity. chemimpex.comchemimpex.com Its use extends to the creation of peptidomimetics, which are molecules that imitate the structure and function of natural peptides but have improved drug-like properties.

Modulation of Pharmacological Properties and Target Specificity

The introduction of this compound into a peptide sequence profoundly influences its pharmacological profile. The two key modifications—alpha-methylation and D-configuration—work synergistically to enhance the therapeutic potential of the resulting molecule.

Enhanced Stability: The alpha-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, the enzymes that typically degrade peptides in the body. kennesaw.edu Similarly, the D-configuration of the amino acid is not recognized by most natural proteases, which are specific for L-amino acids. This dual protection significantly increases the peptide's resistance to enzymatic degradation, leading to a longer half-life and improved bioavailability in vivo. nih.govnih.gov

Conformational Rigidity: The alpha-methyl group restricts the conformational flexibility of the peptide backbone. kennesaw.edu This constraint can lock the peptide into a specific three-dimensional shape that is optimal for binding to its biological target, such as a receptor or enzyme. This pre-organization can lead to higher binding affinity and potency.

Improved Target Specificity: The unique shape and stereochemistry conferred by alpha-methyl-D-phenylalanine can enhance the selectivity of a peptide for its intended target over other related proteins. For example, studies have shown that alpha-methylated phenylalanine analogs exhibit pronounced selectivity for the L-type amino acid transporter 1 (LAT1) over LAT2. nih.govdntb.gov.ua As LAT1 is often overexpressed in cancer cells, this specificity is highly desirable for developing targeted cancer therapies. mdpi.comthno.org

Modulation of Hydrophobicity: The N-methyl group can increase the lipophilicity of the compound, which can influence the conformation and biological activity of the peptides it is incorporated into. cymitquimica.com

Structure-Activity Relationship (SAR) Studies of Alpha-Methylated Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing drug candidates. By systematically modifying a lead compound and assessing the impact on its biological activity, researchers can identify the key structural features required for efficacy. The use of alpha-methylated amino acids like alpha-methyl-D-phenylalanine is a common strategy in SAR studies to probe the conformational requirements of a peptide's target.

For instance, a systematic analysis of glucagon-like peptide-1 receptor (GLP-1R) agonists demonstrated that strategic alpha-methylation within the peptide sequence could significantly influence potency. nih.govmdpi.com In another SAR study on the neuropeptide 26RFa, N-methylation of specific phenylalanine residues nullified the activity, indicating the critical role of the amide proton in hydrogen bonding with the receptor. mdpi.com Conversely, incorporating a conformationally constrained analog at a different position resulted in a five-fold increase in potency, highlighting how subtle structural changes can dramatically impact biological function. mdpi.com

Studies comparing alpha-methyl-phenylalanine with other analogs have provided valuable insights. For example, a bicyclic-Phe analog, which also has an alpha-methylene group, showed higher LAT1 affinity and selectivity compared to alpha-methyl-L-phenylalanine. nih.govdntb.gov.ua This kind of comparative data is invaluable for the rational design of new and more effective therapeutic agents.

| Modification | Compound/Analog | Key SAR Finding | Reference |

| Alpha-Methylation | α-methyl-Phe | Known for its high selectivity for the LAT1 transporter over LAT2. | nih.gov |

| N-Methylation | [NMePhe22]26RFa | N-methylation at Phe22 nullified the peptide's activity, revealing the importance of the amide NH for H-bonding. | mdpi.com |

| Conformational Constraint | [Tic22]26RFa | Replacing Phe22 with the constrained analog Tic resulted in a 5-fold more potent agonist. | mdpi.com |

| Bicyclic Structure | bicyclic-Phe | Showed higher LAT1 affinity and selectivity compared to α-methyl-Phe. | dntb.gov.ua |

| Halogenation | Phe(2-F)6 in GLP-1 analog | Introduction of a fluorine at the 2-position of phenylalanine was explored in GLP-1R agonist design. | mdpi.com |

Application in the Design of Enzyme Inhibitors and Receptor Antagonists

The conformational constraints and proteolytic resistance imparted by alpha-methyl-D-phenylalanine make it an excellent building block for designing potent and stable enzyme inhibitors and receptor antagonists.

In the context of receptor antagonists, this amino acid has been incorporated into peptides to block the function of various G protein-coupled receptors (GPCRs). For example, it has been used in the development of antagonists for the δ opioid receptor and melanocortin receptors. nih.govnih.gov The rigid structure helps the peptide bind strongly to the receptor without activating it, thereby blocking the action of the natural ligand. This is a key strategy for treating diseases caused by overactive signaling pathways. A study on the design of PAR-1 antagonists, which have therapeutic potential for thrombosis, utilized a peptide-mimetic approach that could incorporate such modified amino acids. pnas.org

Its role in targeting the phenylalanine hydroxylase enzyme has also been studied. Research has shown that alpha-methyl-D,L-phenylalanine can act as an inhibitor of this enzyme. nih.gov This inhibitory action is central to experimental models of hyperphenylalanemia.

Exploration in Specific Disease Areas

The unique properties of this compound have led to its exploration in a range of therapeutic areas, from neurological disorders to infectious diseases and cancer.

In neuroscience, this compound is a valuable tool for synthesizing and studying neuropeptides, which are peptide hormones that act as signaling molecules in the brain. chemimpex.comchemimpex.com Its incorporation helps create more stable analogs of natural neuropeptides, allowing researchers to better understand their function and their interaction with receptors. chemimpex.comresearchgate.net For example, it has been used in the synthesis of mimetics of human relaxin-3, a neuropeptide that acts on the RXFP3 receptor, to create stable agonists that can be used to study the physiological functions of this system. researchgate.net Furthermore, research into chronic hyperphenylalanemia has utilized alpha-methyl-D,L-phenylalanine to inhibit phenylalanine hydroxylase, providing insights into the metabolic effects on the brain. nih.gov

The development of peptides for treating cancer and infectious diseases is a rapidly growing field. The incorporation of unnatural amino acids like alpha-methyl-D-phenylalanine is a key strategy to overcome the limitations of natural peptides, such as poor stability. nih.govnih.gov

Anti-Cancer Research: L-type amino acid transporter 1 (LAT1) is overexpressed in many types of cancer cells to support their high metabolic demand. mdpi.com Amino acid derivatives like α-methyl-phenylalanine that show high selectivity for LAT1 are being developed as vehicles to deliver cytotoxic agents, such as radioisotopes, specifically to tumors. mdpi.comthno.org For example, 2-211At-astato-α-methyl-L-phenylalanine has been developed as a radiopharmaceutical for targeted alpha therapy, showing tumor accumulation and a therapeutic effect in mouse models. mdpi.com Phenylalanine-containing peptides, in general, can also enhance the affinity for targeting cancer cell membranes. nih.gov

Antimicrobial Research: Antimicrobial peptides (AMPs) are a promising alternative to conventional antibiotics. A major challenge in their development is their susceptibility to proteases. Incorporating D-amino acids and N-methylated amino acids is a proven strategy to enhance their enzymatic stability. nih.govmdpi.comresearchgate.net Studies have shown that substituting natural L-amino acids with their D-enantiomers can result in AMPs with similar antimicrobial activity but significantly increased resistance to degradation. aip.org While direct studies on this compound in specific AMPs are part of broader research, the principles of using D-amino acids and methylation to improve stability and efficacy are well-established in the field. nih.govmdpi.com

No Direct Research Found on this compound for Skin Disorders

Extensive searches of scientific literature and research databases have not yielded any specific investigations into the use of the chemical compound this compound for the treatment or study of skin disorders, including vitiligo.

While research exists on related compounds and broader topics, no direct studies on the application of this compound in dermatology were identified. Existing research in related areas includes:

Metabolomic Studies in Vitiligo: Some studies on vitiligo analyze the profiles of various amino acids in patients. In these studies, a chemical called fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is sometimes used as a derivatizing agent to help detect and quantify the amino acids. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net However, this is a laboratory technique and does not involve the use of this compound as a therapeutic agent.

L-Phenylalanine and Vitiligo: There is research on the use of the amino acid L-phenylalanine, often combined with UVA light therapy, as a treatment for vitiligo. nih.govrxlist.comresearchgate.net It is important to note that L-phenylalanine is a different chemical compound from this compound.

General Amino Acid Research: The roles of various amino acids and their metabolic pathways are a subject of investigation in the context of vitiligo to understand the disease's underlying mechanisms. nih.govfrontiersin.org

Fmoc-Protected Amino Acids in Other Fields: Fmoc-protected amino acids, such as Fmoc-phenylalanine, have been studied for properties unrelated to skin disorders, for example, for their antibacterial effects. rsc.org

Self Assembly, Supramolecular Structures, and Materials Science Applications

Formation of Hydrogels from Fmoc-Peptide Derivatives Incorporating Alpha-Methyl-D-phenylalanine

The ability of Fmoc-peptide derivatives to form hydrogels is a subject of intense research. These hydrogels are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water, making them suitable for various biomedical applications. The incorporation of alpha-methyl-D-phenylalanine into these peptide sequences has been shown to have a marked influence on their self-assembly and hydrogelation properties. researchgate.netx-mol.comresearchgate.net

Influence of Alpha-Methyl Groups on Self-Assembly Propensity

The introduction of a methyl group at the alpha-carbon of an amino acid residue, as in alpha-methyl-D-phenylalanine, significantly impacts the conformational flexibility of the peptide backbone. This steric hindrance can influence the propensity of the Fmoc-peptide derivative to self-assemble into ordered supramolecular structures. Studies on Fmoc-dipeptides containing α-methyl-L-phenylalanine have revealed that the position and number of these α-methyl groups have a profound effect on the morphology of the resulting nanostructures and their ability to form hydrogels. researchgate.netx-mol.comresearchgate.netfrontiersin.org The alpha-methyl group can alter the dihedral angles of the peptide backbone, thereby influencing the intermolecular interactions that drive self-assembly, such as hydrogen bonding and π-π stacking of the Fmoc groups. researchgate.netmanchester.ac.uk

Factors Governing Supramolecular Nanostructure Morphology and Hydrogel Formation

Several factors govern the morphology of the supramolecular nanostructures and the subsequent formation of hydrogels from Fmoc-peptide derivatives. These include:

pH: The pH of the solution plays a critical role in the protonation state of the carboxylic acid terminus of the peptide. manchester.ac.uknih.gov A change in pH can trigger the self-assembly process, leading to the formation of nanofibers and hydrogels. manchester.ac.ukrsc.org For instance, lowering the pH can protonate the carboxylate groups, reducing electrostatic repulsion and promoting aggregation. nih.gov

Solvent: The choice of solvent can influence the solubility of the Fmoc-peptide derivative and mediate the self-assembly process. nih.gov The "solvent-switch" method, where a peptide solution in an organic solvent is diluted with water, is a common technique to induce hydrogelation. nih.gov

Ionic Strength: The ionic strength of the medium can modulate the electrostatic interactions between peptide molecules, thereby influencing the rate and extent of self-assembly and the mechanical properties of the resulting hydrogel. rsc.org

| Factor | Influence on Self-Assembly and Hydrogelation | References |

| pH | Triggers self-assembly by altering the protonation state of the peptide, influencing electrostatic interactions. | manchester.ac.uknih.govrsc.org |

| Solvent | Affects the solubility of the peptide and can be used to induce hydrogelation through solvent-switching. | nih.gov |

| Peptide Sequence | The specific amino acid sequence and side-chain interactions dictate the morphology of the self-assembled structures. | acs.org |

| Chirality | The stereochemistry of the amino acids plays a crucial role in the packing and overall structure of the supramolecular assembly. | researchgate.net |

| Ionic Strength | Modulates electrostatic interactions, affecting the kinetics of gelation and the mechanical properties of the hydrogel. | rsc.org |

Development of Functionalized Biomaterials

The self-assembled hydrogels derived from Fmoc-alpha-methyl-D-phenylalanine and related peptides serve as versatile scaffolds for the development of functionalized biomaterials with applications in sensor technology and drug delivery. chemimpex.comchemimpex.com

Application in Advanced Sensor Technologies

The unique electronic and optical properties of the Fmoc group, combined with the ordered arrangement of the self-assembled nanostructures, make these materials promising for sensor applications. chemimpex.commdpi.com For example, self-assembled Fmoc-diphenylalanine materials have been investigated as biosensors for the detection of amyloid fibrils. mdpi.com The incorporation of alpha-methyl-D-phenylalanine could potentially fine-tune the sensing capabilities of these materials by altering the morphology and surface properties of the hydrogel network.

Engineering of Controlled Drug Delivery Systems

The porous and highly hydrated nature of hydrogels makes them excellent candidates for controlled drug delivery systems. chemimpex.com The nanofibrous network of the hydrogel can encapsulate therapeutic molecules and release them in a sustained manner. The mechanical properties and degradation rate of the hydrogel, which can be influenced by the incorporation of alpha-methyl-D-phenylalanine, are critical parameters in designing effective drug delivery vehicles. researchgate.netmdpi.com

Mechanism of Self-Assembly and Network Formation

The self-assembly of Fmoc-peptide derivatives into a three-dimensional hydrogel network is a hierarchical process driven by a combination of non-covalent interactions. researchgate.netresearchgate.net

The primary driving forces for the initial self-assembly are the π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc moiety. manchester.ac.ukmdpi.com These interactions promote the formation of one-dimensional fibrillar structures. manchester.ac.uk

Simultaneously, hydrogen bonding between the peptide backbones, often in a β-sheet-like arrangement, provides stability and directionality to the growing nanofibers. researchgate.netresearchgate.netacs.org

Synthesis and Research on Analogues and Derivatives

Fluorinated Alpha-Methylphenylalanine Analogues (e.g., Fmoc-alpha-methyl-D-2-fluorophenylalanine)

The introduction of fluorine into the phenylalanine ring is a common strategy to enhance the biophysical and chemical properties of the amino acid. nih.gov Fluorination can alter acidity, hydrophobicity, and conformation, which in turn can improve metabolic stability and binding affinity to biological targets. nih.govmdpi.com

The synthesis of fluorinated phenylalanine analogues has been extensively explored. For example, Fmoc-D-2-fluorophenylalanine is a commercially available derivative used in solid-phase peptide synthesis to incorporate D-2-fluorophenylalanine residues into peptides. chembk.com The synthesis of radiolabeled versions, such as L-2-[¹⁸F]fluoro-alpha-methylphenylalanine (2-[¹⁸F]FAMP), has also been developed for use as a tracer in positron emission tomography (PET) imaging. nih.gov One method involves a two-step process starting from [¹⁸F]fluoride, utilizing a copper-mediated ¹⁸F-fluorination of a (mesityl)(aryl)iodonium salt precursor. nih.govresearchgate.net This approach can produce 2-[¹⁸F]FAMP with high radiochemical purity and enantiomeric excess in about two hours. nih.gov Alternative methods, such as the decomposition of a triazeno-substituted substrate in the presence of fluoride (B91410) anions, have also been explored for preparing 3-fluoro-α-methylphenylalanine. researchgate.net

Research on fluorinated analogues has demonstrated the significant impact of fluorine substitution on biological interactions. For instance, studies on fluorinated α-factor analogs binding to the G protein-coupled receptor Ste2p showed that the degree of fluorination affects binding affinity. nih.gov While all tested fluorinated analogues acted as agonists, their potency varied, with a pentafluorophenylalanine analog being significantly less active than the non-fluorinated version. nih.gov In another context, the substitution of phenylalanine with 2-fluorophenylalanine in certain peptide agonists for the glucagon-like peptide-1 receptor (GLP-1R) was found to be well-tolerated, whereas other substitutions like 2,6-difluorophenylalanine or pentafluorophenylalanine led to decreased potency. mdpi.com

| Fluorinated Analogue | Key Research Finding/Application | Reference |

|---|---|---|

| Fmoc-D-2-Fluorophenylalanine | Used as a protected amino acid in solid-phase peptide synthesis. | chembk.com |

| L-2-[¹⁸F]fluoro-alpha-methylphenylalanine (2-[¹⁸F]FAMP) | A promising amino acid tracer for PET imaging of tumors. | nih.gov |

| 3-fluoro-α-methylphenylalanine | Synthesized via decomposition of a triazeno-substituted precursor. | researchgate.net |

| Pentafluorophenylalanine13 α-factor analog | Showed significantly lower agonist activity (130-fold less) compared to the parent α-factor. | nih.gov |

Phosphonodifluoromethylated Phenylalanine Derivatives

Phosphonodifluoromethylated phenylalanine derivatives represent a critical class of non-hydrolyzable phosphotyrosine (pTyr) mimetics. nih.gov Phosphotyrosine-containing sequences are vital in cellular signal transduction, but peptides containing them are often unstable in cellular systems due to the action of protein-tyrosine phosphatases (PTPs). nih.gov To overcome this, stable mimetics have been developed.

Among these, 4-(phosphonodifluoromethyl)-L-phenylalanine (F₂Pmp) has proven particularly useful. nih.govontosight.ai The difluoromethylene group adjacent to the phosphonate (B1237965) serves as a bioisostere of the ester oxygen in phosphotyrosine, providing resistance to enzymatic cleavage while retaining key electronic properties necessary for binding to target proteins, especially PTPs. nih.govnih.gov The synthesis of F₂Pmp has been a subject of considerable research, with various methods developed to access this valuable compound. nih.govrsc.org One approach involves the diastereoselective alkylation of a diphenyloxazinone intermediate. rsc.org The resulting F₂Pmp-containing peptides are synthesized using established techniques to study signal transduction pathways. nih.gov

| Derivative | Chemical Name | Primary Application | Reference |

|---|---|---|---|

| F₂Pmp | 4-(Phosphonodifluoromethyl)phenylalanine | A hydrolytically stable phosphotyrosine mimetic used to study protein-tyrosine phosphatases (PTPs) and signal transduction. | nih.govnih.gov |

Other Alpha-Methylated Phenylalanine Isomers and Analogues

The addition of a methyl group to the alpha-carbon of phenylalanine significantly alters its biological properties. ontosight.ai This modification introduces a chiral center and steric bulk, which can influence peptide conformation and interaction with enzymes and receptors. ontosight.airesearchgate.net

One of the most notable effects of α-methylation is on transporter selectivity. Research has shown that α-methyl-phenylalanine exhibits a preference for the L-type amino acid transporter 1 (LAT1) over LAT2. nih.govresearchgate.net LAT1 is often overexpressed in cancer cells, making LAT1-selective compounds promising candidates for targeted drug delivery. nih.gov Studies comparing phenylalanine and its analogues revealed that while both α-methyl-Phe and a related bicyclic analogue (bicyclic-Phe) are transported by LAT1, they are not efficiently transported by LAT2. nih.gov Bicyclic-Phe, which contains an α-methylene moiety similar to the α-methyl group, showed even higher LAT1 affinity and selectivity than α-methyl-Phe. nih.govresearchgate.net

Other structural modifications include the creation of α,β-didehydro-phenylalanine (ΔZPhe) residues. Incorporating ΔZPhe into peptides alters the peptide backbone and the electronic properties of the adjacent peptide bonds. nih.gov In studies on endomorphin-2 analogues, replacing the native phenylalanine at position 4 with ΔZPhe resulted in a ligand that maintained high affinity and µ-opioid receptor selectivity, whereas substitutions at position 3 were detrimental to activity. nih.gov

| Analogue/Isomer | Key Structural Feature | Noted Biological Effect | Reference |

|---|---|---|---|

| α-Methyl-L-phenylalanine | Methyl group at the α-carbon | Shows selectivity for the LAT1 transporter over LAT2. | nih.govresearchgate.net |

| (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid (bicyclic-Phe) | α-methylene moiety in a bicyclic structure | Exhibits higher LAT1 affinity and selectivity compared to α-methyl-Phe. | nih.govresearchgate.net |

| (Z)-α,β-didehydro-phenylalanine (ΔZPhe) | Double bond between α and β carbons | Incorporation at position 4 of endomorphin-2 maintained high affinity and selectivity. | nih.gov |

Impact of Structural Modifications on Biological Activity and Reactivity

Structural modifications to the alpha-methyl-phenylalanine core have profound effects on the molecule's biological activity and chemical reactivity. These changes stem from altered stereochemistry, steric hindrance, and electronic properties.

Conformational Control: The introduction of an α-methyl group restricts the conformational freedom of the amino acid residue. This constraint can stabilize specific secondary structures in peptides, such as α-helices or β-turns. researchgate.netresearchgate.net For example, α-methyl-l-phenylalanine has been used in a noncovalent stapling strategy to stabilize α-helical peptides, enhancing their stability and biological function. researchgate.net

Metabolic Stability: Modifications can protect against enzymatic degradation. The α-methyl group can sterically hinder the approach of peptidases, increasing the in vivo half-life of peptides containing this residue. researchgate.net Similarly, the phosphonodifluoromethyl group in F₂Pmp confers resistance to phosphatases, a critical feature for its use as a pTyr mimetic. nih.govnih.gov

Receptor Binding and Selectivity: Altering the structure directly impacts how the molecule interacts with its biological targets. Fluorination of the phenyl ring modifies its electronic character, which can influence cation-π interactions with receptors. nih.gov The degree and position of fluorination can either enhance or diminish binding affinity. nih.govmdpi.com Likewise, α-methylation has been shown to be a key determinant for achieving selectivity between transporter subtypes like LAT1 and LAT2. nih.govresearchgate.net

Chemical Reactivity: The introduction of functional groups changes the molecule's reactivity for further chemical synthesis. The Fmoc protecting group, for instance, is a cornerstone of solid-phase peptide synthesis, allowing for the controlled, stepwise assembly of peptide chains. The development of synthetic routes to access fluorinated and phosphonated analogues expands the chemical toolbox available for creating complex, functionally optimized molecules. nih.govrsc.org

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are fundamental in verifying the molecular structure of Fmoc-alpha-methyl-D-phenylalanine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and commonly employed methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H-NMR spectrum of a related compound, N-(9-Fluorenyl)methoxycarbonyl-D-phenylalanine, specific chemical shifts are observed that correspond to the different protons within the molecule. For instance, the protons of the phenyl group and the fluorenyl group appear in the aromatic region of the spectrum, while the protons of the alpha-carbon and the methylene (B1212753) group of the Fmoc protecting group are also identifiable. oup.com Similarly, ¹³C-NMR spectroscopy reveals the chemical environment of each carbon atom. For N-(9-fluorenyl)methoxycarbonyl-D-phenylalanine, distinct peaks are observed for the carbonyl carbons of the Fmoc group and the carboxylic acid, as well as for the carbons in the aromatic rings and the aliphatic chain. oup.com These spectral data are critical for confirming the successful synthesis and structural integrity of the compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will typically show characteristic absorption bands corresponding to the N-H bond of the amide, the C=O stretching of the carbamate (B1207046) and carboxylic acid groups, and the aromatic C-H and C=C bonds of the phenyl and fluorenyl rings. ntu.ac.ukacs.org For instance, in similar Fmoc-protected amino acids, the amide I region of the IR spectrum is particularly informative, with peaks around 1630 cm⁻¹ and 1685 cm⁻¹ suggesting an antiparallel β-sheet arrangement in self-assembled structures. mdpi.com

| Technique | Compound | Key Observations | Reference |

| ¹H-NMR | N-(9-Fluorenyl)methoxycarbonyl-D-phenylalanine | Signals corresponding to fluorenyl, phenyl, alpha-carbon, and methylene protons confirm the structure. | oup.com |

| ¹³C-NMR | N-(9-Fluorenyl)methoxycarbonyl-D-phenylalanine | Distinct peaks for carbonyl, aromatic, and aliphatic carbons validate the molecular framework. | oup.com |

| IR | Fmoc-diphenylalanine | Peaks at 1630 and 1685 cm⁻¹ in the amide I region indicate antiparallel β-sheet formation. | mdpi.com |

Chromatographic Separations and Purity Analysis (e.g., HPLC, LC)

Chromatographic techniques are indispensable for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC) is routinely employed to determine the purity of this compound, with purities often exceeding 99% or 99.5%. chemimpex.comchemimpex.com Chiral HPLC, using chiral stationary phases, is particularly important for separating enantiomers and confirming the enantiomeric purity of the D-isomer. researchgate.net The method typically involves a mobile phase, such as a mixture of hexane (B92381) and 2-propanol with trifluoroacetic acid, and detection is often performed using UV and fluorescence detectors. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and identifying any impurities. rsc.org The mass spectrum will show a peak corresponding to the molecular ion of the compound, confirming its identity. lookchem.com

| Technique | Purpose | Typical Purity | Key Findings | Reference |

| HPLC | Purity Assessment | ≥ 99% - 99.5% | Quantifies the amount of the desired compound. | chemimpex.comchemimpex.com |

| Chiral HPLC | Enantiomeric Purity | - | Separates D- and L-enantiomers to ensure stereochemical integrity. | researchgate.net |

| LC-MS | Identity Confirmation | - | Verifies the molecular weight and identifies potential impurities. | rsc.org |

Microscopic and Scattering Techniques for Supramolecular Structure Analysis

The ability of Fmoc-protected amino acids to self-assemble into ordered supramolecular structures, such as nanofibers and hydrogels, is a key area of research. Microscopic and scattering techniques are essential for visualizing and characterizing these higher-order assemblies.

X-ray diffraction (XRD) provides information about the molecular arrangement within the crystalline or semi-crystalline domains of the self-assembled material. acs.org Studies on Fmoc-phenylalanine have shown that the molecules can adopt specific packing arrangements, driven by π-π stacking of the fluorenyl groups and hydrogen bonding. nih.gov The introduction of a methyl group at the alpha-carbon in this compound is expected to influence these packing interactions and the resulting supramolecular architecture. researchgate.net

Rheological Characterization of Hydrogel Properties

Rheology is the study of the flow and deformation of matter, and it is a critical tool for characterizing the mechanical properties of hydrogels formed from this compound and related compounds.

Rheological measurements, such as oscillatory rheology, are used to determine the viscoelastic properties of hydrogels. researchgate.netnih.gov Key parameters include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A true gel is formed when G' is significantly larger than G''. acs.orgmdpi.com The mechanical strength and stability of the hydrogel can be assessed by performing strain sweeps and frequency sweeps. researchgate.net

Studies on Fmoc-dipeptides have shown that the introduction of an alpha-methyl group can influence the hydrogel's mechanical properties. researchgate.net For example, the G' values of hydrogels formed from Fmoc-dipeptides containing α-methyl-L-phenylalanine were found to be smaller than those of the corresponding non-methylated dipeptide, indicating the formation of weaker physical hydrogels. researchgate.net This suggests that the methyl group can alter the network structure of the hydrogel. The rheological properties of these hydrogels are also influenced by factors such as concentration and temperature. acs.org

| Hydrogel System | Rheological Finding | Significance | Reference |

| Fmoc-dipeptides with α-methyl-L-phenylalanine | Lower storage modulus (G') compared to non-methylated counterparts. | Indicates the formation of weaker physical hydrogels due to altered network structure. | researchgate.net |

| Fmoc-2-Nal | G' exceeds G'' over time, with G' plateauing at higher concentrations. | Demonstrates a phase transition and the formation of a stable hydrogel network. | acs.org |

Emerging Research Frontiers and Future Perspectives

Implementation of Green Chemistry Principles in Fmoc-alpha-methyl-D-phenylalanine Synthesis

The synthesis of peptides and their constituent amino acids is traditionally associated with the use of hazardous reagents and solvents. Recognizing the environmental impact, the scientific community is increasingly adopting green chemistry principles. In the context of this compound synthesis, research is actively exploring more sustainable and environmentally friendly methods.

Key areas of investigation include:

Greener Solvents: Efforts are underway to replace conventional, hazardous solvents like dimethylformamide (DMF) with more benign alternatives. acs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone are being evaluated for their efficacy in solid-phase peptide synthesis (SPPS), including their ability to dissolve Fmoc-amino acid derivatives and facilitate efficient coupling and deprotection steps. acs.org

Atom Economy: Researchers are focusing on developing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. acs.org This includes exploring alternative coupling reagents that offer high efficiency and generate less hazardous byproducts compared to traditional carbodiimides. acs.orgiris-biotech.de

Biocatalysis: The use of enzymes in the synthesis of amino acid derivatives is a promising green alternative to chemical catalysis. nih.govmdpi.com Lipase-catalyzed reactions, for instance, can be employed for the synthesis of Fmoc-protected dipeptides in aqueous media, reducing the reliance on organic solvents. nih.govmdpi.com

The successful implementation of these green chemistry principles will not only reduce the environmental footprint of this compound production but also align with the growing demand for sustainable practices in the pharmaceutical and biotechnology industries.

Integration with Computational Modeling for Rational Design

Computational modeling has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. For this compound, computational approaches are being leveraged to predict its influence on peptide conformation and interaction with biological targets.

Table 1: Applications of Computational Modeling in this compound Research

| Modeling Technique | Application | Research Focus |

| Molecular Dynamics (MD) Simulations | Predicting the conformational preferences of peptides containing this compound. mdpi.comresearchgate.net | Understanding how the α-methyl group restricts backbone flexibility and induces specific secondary structures like helices or turns. mdpi.com |

| Docking Studies | Simulating the binding of peptides incorporating this compound to protein targets. mdpi.com | Identifying key interactions and optimizing peptide sequences for enhanced binding affinity and specificity. |

| Quantitative Structure-Activity Relationship (QSAR) | Establishing correlations between the structural features of peptides containing this compound and their biological activity. mdpi.com | Guiding the design of more potent and effective peptide-based therapeutics. |

These computational methods provide valuable insights that can accelerate the design and development of novel peptides with tailored functionalities. For example, by simulating the interaction of a peptide containing this compound with a specific receptor, researchers can rationally modify the peptide sequence to improve its therapeutic efficacy. mdpi.comnih.gov

Exploration of Novel Biomedical and Biotechnological Applications

The unique structural properties of this compound, particularly its ability to induce specific secondary structures and enhance proteolytic stability, make it an attractive building block for various biomedical and biotechnological applications.

Current and emerging applications include:

Peptide-Based Therapeutics: The incorporation of this compound into peptide drugs can improve their metabolic stability and bioavailability. chemimpex.com This is particularly relevant for developing treatments for a range of conditions, including neurological disorders and cancer. chemimpex.com

Antimicrobial Peptides: Research is exploring the use of short, self-assembling peptides containing Fmoc-amino acids as novel antimicrobial agents. frontiersin.orgnih.gov These peptides can form nanostructured hydrogels that exhibit activity against drug-resistant bacteria. frontiersin.orgnih.gov

Drug Delivery Systems: The self-assembly properties of Fmoc-dipeptides, including those containing α-methyl-phenylalanine, are being harnessed to create hydrogels for controlled drug release. researchgate.netnih.gov These biocompatible materials can encapsulate therapeutic agents and release them in a sustained manner. nih.gov

Tissue Engineering: Peptide-based hydrogels are being investigated as scaffolds for cell culture and tissue regeneration. nih.govnih.gov The ability to tailor the mechanical properties and biofunctionality of these hydrogels by incorporating modified amino acids like this compound is a key area of research. researchgate.net

Biosensors: Self-assembled nanomaterials derived from Fmoc-diphenylalanine have shown potential as biosensors for detecting amyloid fibrils, which are associated with neurodegenerative diseases. nih.gov

The versatility of this compound opens up exciting possibilities for addressing unmet needs in medicine and biotechnology.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound can only be realized through collaborative, interdisciplinary research that bridges the gap between chemistry, biology, and materials science.

Table 2: Interdisciplinary Research Areas for this compound

| Discipline | Contribution | Research Examples |

| Chemistry | Development of novel synthetic methods and characterization of the compound's properties. | Investigating new "green" synthesis routes and using techniques like NMR and mass spectrometry to analyze the structure and purity of the compound. iris-biotech.descbt.comiris-biotech.debiosynth.com |

| Biology | Evaluation of the biological activity and biocompatibility of peptides containing the compound. | Studying the antimicrobial efficacy of peptides, their interaction with cell membranes, and their potential as therapeutics for various diseases. nih.govmdpi.comnih.gov |

| Materials Science | Design and fabrication of novel biomaterials based on the self-assembly of peptides containing the compound. | Creating hydrogels for drug delivery and tissue engineering, and developing new functional materials with applications in areas like biosensing. nih.govchemimpex.comresearchgate.net |

The convergence of these disciplines is crucial for translating fundamental discoveries into practical applications. For instance, a chemist might synthesize a novel peptide containing this compound, a biologist would then test its therapeutic efficacy in a disease model, and a materials scientist could develop a hydrogel-based delivery system to enhance its clinical potential. This synergistic approach is essential for driving innovation and realizing the full therapeutic and technological promise of this remarkable chemical compound.

Q & A

Q. What are the key strategies for synthesizing Fmoc-α-methyl-D-phenylalanine while avoiding dipeptide byproducts?

To minimize dipeptide formation during Fmoc protection, maintain strict pH control (pH >7 but <10) to prevent protonation of free amino groups and avoid excessive Fmoc-chloride (FmocCl) usage. Optimize reaction concentrations and stoichiometry, as highlighted in protocols for coupling Fmoc-protected amino acids with acid-sensitive groups . Post-synthesis, purify via column chromatography or recrystallization, and validate purity using HPLC (≥95% assay) and ¹H-NMR .

Q. How does the Fmoc group enhance stability in peptide synthesis, and what are its limitations?